molecular formula C21H13F2NS B6311949 2-(2,6-Difluorophenyl)-4-(4-biphenyl)thiazole CAS No. 1357625-62-7

2-(2,6-Difluorophenyl)-4-(4-biphenyl)thiazole

Cat. No.: B6311949
CAS No.: 1357625-62-7
M. Wt: 349.4 g/mol
InChI Key: GDHFQHXDOSXRKA-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-4-(4-biphenyl)thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a difluorophenyl group and a biphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-4-(4-biphenyl)thiazole typically involves the reaction of 2,6-difluorobenzaldehyde with 4-biphenylthiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the thiazole ring through cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-4-(4-biphenyl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

2-(2,6-Difluorophenyl)-4-(4-biphenyl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-4-(4-biphenyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl and biphenyl groups can enhance its binding affinity and specificity towards these targets. The compound may also influence cellular pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-4-(4-biphenyl)thiazole
  • 2-(2,6-Dimethylphenyl)-4-(4-biphenyl)thiazole
  • 2-(2,6-Difluorophenyl)-4-(4-phenyl)thiazole

Uniqueness

2-(2,6-Difluorophenyl)-4-(4-biphenyl)thiazole stands out due to the presence of both difluorophenyl and biphenyl groups, which can impart unique chemical and biological properties. The difluorophenyl group can enhance the compound’s stability and lipophilicity, while the biphenyl group can improve its binding interactions with molecular targets.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-4-(4-phenylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2NS/c22-17-7-4-8-18(23)20(17)21-24-19(13-25-21)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHFQHXDOSXRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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